5-Cyano-1,2-thiazole-3-carboxylic acid

Description

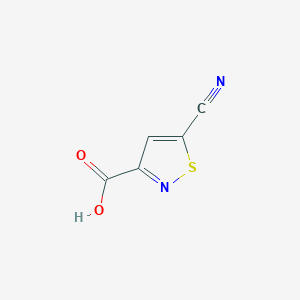

5-Cyano-1,2-thiazole-3-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cyano (-CN) group at position 5 and a carboxylic acid (-COOH) group at position 2. Thiazole derivatives are widely studied for their pharmacological and material science relevance due to their diverse reactivity and functional group compatibility . The electron-withdrawing cyano group likely enhances the acidity of the carboxylic acid moiety and influences its reactivity in synthetic pathways, similar to other substituted thiazoles .

Properties

IUPAC Name |

5-cyano-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S/c6-2-3-1-4(5(8)9)7-10-3/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUNDVMXOMWULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665101 | |

| Record name | 5-Cyano-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91319-29-8 | |

| Record name | 5-Cyano-1,2-thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Cyano-1,2-thiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the cyano group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several thiazole derivatives against various cancer cell lines. The results indicated that compounds containing the thiazole ring exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8b | U87MG | 2.42 |

| 10b | A549 | 0.93 |

| 21 | MCF-7 | 1.32 |

| 24a | HeLa | 0.49 |

These findings suggest that modifications to the thiazole moiety can enhance anticancer activity, with specific compounds showing high inhibition rates against tyrosine kinases, crucial in cancer progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazole derivatives are recognized for their effectiveness against a range of bacterial and fungal strains.

Antibacterial and Antifungal Efficacy

A comprehensive study assessed the antimicrobial activity of various thiazole derivatives, including this compound:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 4.69 |

| C. albicans | 16.69 |

| P. aeruginosa | 13.40 |

These results indicate promising antibacterial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various models, demonstrating significant protective effects.

Case Study: Anticonvulsant Testing

In a study involving the PTZ (pentylenetetrazol) model, several thiazole derivatives were tested for their anticonvulsant activity:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Naphthalenyl thiazole | 18.4 | 170.2 | 9.2 |

| Thiazolidinone derivative | <20 | - | - |

The results indicate that certain structural modifications significantly enhance anticonvulsant activity .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group at position 5 undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives.

Example Reaction:

This transformation is analogous to the hydrolysis of 4,5-dicyano-1,2,3-triazole to 4-carboxamide-5-cyano-1,2,3-triazole using HCl and acetic acid . Similarly, alkaline hydrolysis (e.g., NaOH) could convert the cyano group to a carboxylic acid, though direct evidence for this compound is inferred from related systems .

Decarboxylation

The carboxylic acid group at position 3 may undergo decarboxylation under thermal or acidic conditions, yielding 5-cyano-1,2-thiazole.

Conditions:

-

Heating above 150°C or refluxing in acidic media (e.g., H

SO

). -

No direct data exists for this compound, but decarboxylation is common in aromatic carboxylic acids .

Derivative Formation

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols (R-OH) under acid catalysis (e.g., H

SO

) produces esters:

Amide Formation

Treatment with amines (e.g., NH

, hydrazines) forms amides or hydrazides:

Hydrazide derivatives are reported in analogous thiazole systems, such as 2-arylsulfonylimino-3,4-dimethyl-5-(5-carbonyl-methylsulfanyl-oxadiazol-2-yl)-2,3-dihydrothiazole .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic substitution at position 5 (cyano group) or position 2.

Example:

-

Replacement of the cyano group with thiols or amines under basic conditions .

-

Triethylamine promotes such substitutions in related thiazole syntheses .

Cyclization Reactions

The compound may act as a precursor in multicomponent reactions. For instance, coupling with malononitrile or thioureas could yield spirocyclic or fused heterocycles, as seen in isatin-thiazole hybrids .

Biological Activity Implications

While beyond the scope of reactions, derivatives of this compound show promise in medicinal chemistry. For example, thiazole-carboxamide hybrids exhibit cytotoxicity against cancer cell lines (e.g., HepG-2, MCF-7) , likely due to interactions with DNA or enzymes like topoisomerase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-Cyano-1,2-thiazole-3-carboxylic acid with structurally related compounds:

Physicochemical Properties

- Acidity: The cyano group’s electron-withdrawing effect likely increases the acidity of the carboxylic acid (pKa ~2–3), comparable to chloro derivatives but more acidic than methoxy- or amino-substituted analogs .

Research Findings and Data

Pharmacokinetic Considerations

- This contrasts with 3-Methoxy-1,2-thiazole-5-carboxylic acid, where the methoxy group may undergo demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.